molecular formula C20H17BrN2O3 B15017012 N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B15017012
M. Wt: 413.3 g/mol
InChI Key: HYAPHCYMRGDFRE-WSDLNYQXSA-N
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Description

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom, a methoxy group, and a naphthalen-2-yloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide typically involves the condensation reaction between 2-(naphthalen-2-yloxy)acetic acid hydrazide and 2-bromo-5-methoxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide is unique due to the presence of both a bromine atom and a naphthalen-2-yloxy moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C20H17BrN2O3/c1-25-17-8-9-19(21)16(11-17)12-22-23-20(24)13-26-18-7-6-14-4-2-3-5-15(14)10-18/h2-12H,13H2,1H3,(H,23,24)/b22-12+

InChI Key

HYAPHCYMRGDFRE-WSDLNYQXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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